molecular formula C15H11N3O6 B14264293 3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide CAS No. 138294-98-1

3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide

Cat. No.: B14264293
CAS No.: 138294-98-1
M. Wt: 329.26 g/mol
InChI Key: GSVUCDLHWYWCDS-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide is an organic compound known for its unique chemical structure and properties It is a derivative of benzamide, featuring two nitro groups at the 3 and 5 positions on the benzene ring, and a phenacyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide typically involves the nitration of N-(2-oxo-2-phenylethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

    Oxidation: The phenacyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

    Oxidation: Potassium permanganate, acidic or basic aqueous conditions.

Major Products Formed

    Reduction: 3,5-Diamino-N-(2-oxo-2-phenylethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3,5-Dinitro-N-(2-carboxy-2-phenylethyl)benzamide.

Scientific Research Applications

3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functionalized compounds.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide involves its interaction with molecular targets through its nitro and phenacyl groups. The nitro groups can participate in redox reactions, while the phenacyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitro-N-phenethylbenzamide: Similar structure but lacks the oxo group on the phenacyl moiety.

    3,5-Dinitro-N-propylbenzamide: Similar nitro substitution pattern but with a different alkyl chain.

    3,5-Dinitro-N-(2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl)benzamide: Contains additional substituents on the alkyl chain.

Uniqueness

3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide is unique due to the presence of both nitro and phenacyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

138294-98-1

Molecular Formula

C15H11N3O6

Molecular Weight

329.26 g/mol

IUPAC Name

3,5-dinitro-N-phenacylbenzamide

InChI

InChI=1S/C15H11N3O6/c19-14(10-4-2-1-3-5-10)9-16-15(20)11-6-12(17(21)22)8-13(7-11)18(23)24/h1-8H,9H2,(H,16,20)

InChI Key

GSVUCDLHWYWCDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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